Desoxypeganine hydrochloride
Overview
Description
Desoxypeganine hydrochloride is a naturally occurring alkaloid isolated from the plant Peganum harmala L. It is known for its potent cholinesterase inhibitory activity, making it a compound of interest in various pharmacological studies. This compound has been shown to have significant effects on the nervous system, particularly in enhancing neuromuscular conductivity and increasing sensitivity to acetylcholine .
Mechanism of Action
Target of Action
Desoxypeganine hydrochloride, a naturally occurring alkaloid, primarily targets cholinesterase (both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE)) and is a selective inhibitor of monoamine oxidase A (MAO-A) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO-A is involved in the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound acts by inhibiting the activity of cholinesterases and MAO-A . By inhibiting cholinesterases, it prevents the breakdown of acetylcholine, thereby increasing the availability of this neurotransmitter. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . As a selective MAO-A inhibitor, this compound prevents the breakdown of monoamine neurotransmitters, thus increasing their levels and enhancing monoaminergic neurotransmission .
Biochemical Pathways
The inhibition of cholinesterases and MAO-A by this compound affects several biochemical pathways. The increased availability of acetylcholine can enhance cholinergic neurotransmission, affecting pathways involved in memory and cognition. The inhibition of MAO-A leads to increased levels of monoamine neurotransmitters, affecting mood regulation and potentially providing antidepressant effects .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cholinergic and monoaminergic neurotransmission due to increased levels of acetylcholine and monoamine neurotransmitters, respectively . This can lead to improved memory and cognition, and potential antidepressant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH and temperature, which can affect the stability of the compound, as well as individual patient factors such as age, genetic factors, and the presence of other medications which can influence its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Desoxypeganine hydrochloride interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and it acts as a selective inhibitor for monoamine oxidase A (MAO-A) . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by inhibiting the activity of AChE and BChE enzymes. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to AChE and BChE enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reduce ethanol intake in a dose-dependent manner in alcohol-preferring Alko alcohol (AA) rats .
Metabolic Pathways
This compound is involved in the cholinergic pathway due to its interaction with AChE and BChE. It may also affect the monoaminergic pathway due to its selective inhibition of MAO-A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desoxypeganine hydrochloride involves several steps, starting from the precursor compound deoxyvasicinone. The process includes the reduction of deoxyvasicinone followed by the formation of the hydrochloride salt. The detailed synthetic route involves the use of specific reagents and conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Desoxypeganine hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction process typically involves the addition of hydrogen, leading to the formation of more stable compounds.
Substitution: This reaction involves the replacement of one functional group with another, often altering the compound’s properties and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while reduction typically results in more stable compounds. Substitution reactions can produce a wide range of derivatives with varying properties .
Scientific Research Applications
Desoxypeganine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of cholinesterase inhibition and other biochemical processes.
Biology: The compound’s effects on the nervous system make it a valuable tool in neurobiological research.
Medicine: this compound has potential therapeutic applications in treating conditions related to cholinesterase activity, such as Alzheimer’s disease and myasthenia gravis.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and other chemical products
Comparison with Similar Compounds
Peganine hydrochloride: Another alkaloid from Peganum harmala L., known for its cholinesterase inhibitory activity.
Galanthamine hydrochloride: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Deoxyvasicinone: A precursor in the synthesis of desoxypeganine hydrochloride, with similar biochemical properties
Uniqueness: this compound is unique in its dual inhibitory activity on cholinesterase and monoamine oxidase A, making it a compound of significant interest in both neurobiological and pharmacological research. Its potent effects on the nervous system and potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;/h1-2,4-5H,3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCXMTWSISEJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
495-59-0 (Parent) | |
Record name | Deoxyvasicine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50210970 | |
Record name | Deoxyvasicine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61939-05-7 | |
Record name | Pyrrolo[2,1-b]quinazoline, 1,2,3,9-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61939-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyvasicine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deoxyvasicine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desoxypeganine hydrochloride work and what are its effects?
A1: this compound is a potent cholinesterase inhibitor. [] This means it blocks the activity of the enzyme cholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting cholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic transmission. This mechanism of action explains its observed effects, such as reversing neuromuscular blockade induced by diplacine and increasing the sensitivity of muscles to acetylcholine. []
Q2: What is the clinical relevance of this compound's pharmacological activity?
A2: The research indicates that this compound shows promise in treating patients with peripheral nervous system lesions. [] While the specific types of lesions aren't elaborated on in this abstract, its ability to enhance cholinergic transmission suggests potential applications in conditions where impaired nerve-muscle communication is a factor.
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